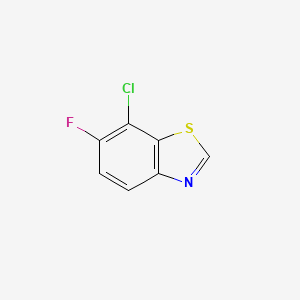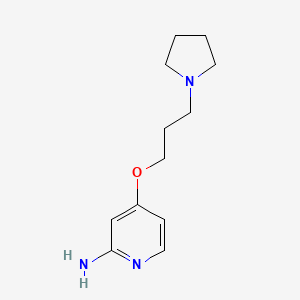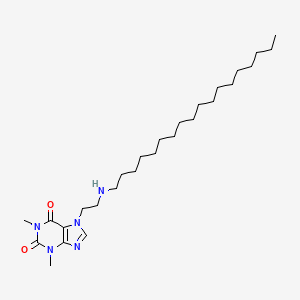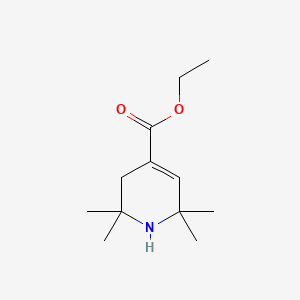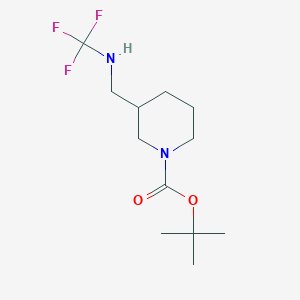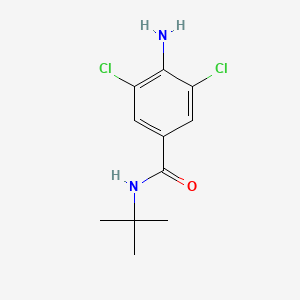
4-amino-N-tert-butyl-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-tert-butyl-3,5-dichlorobenzamide is an organic compound with the molecular formula C11H14Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, tert-butyl, and dichloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-tert-butyl-3,5-dichlorobenzamide typically involves the following steps:
Nitration: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Amidation: The resulting 4-amino-3,5-dichlorobenzoic acid is reacted with tert-butylamine to form the desired benzamide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-tert-butyl-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
4-amino-N-tert-butyl-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-amino-N-tert-butyl-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents may enhance its binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
- tert-butyl 4-aminobenzoate
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
4-amino-N-tert-butyl-3,5-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and dichloro substituents on the benzene ring allows for diverse chemical reactivity, while the tert-butyl group enhances its stability and lipophilicity.
Propiedades
Número CAS |
63887-27-4 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
4-amino-N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3,(H,15,16) |
Clave InChI |
NXDYFSLDKCWBKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


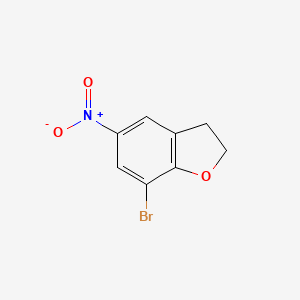
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)

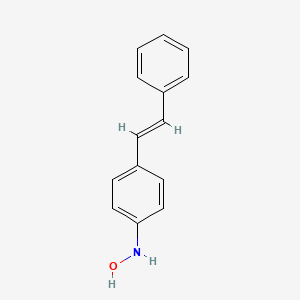
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
